1,4-Oxazocane
CAS No.: 4741-36-0
Cat. No.: VC16257811
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4741-36-0 |
|---|---|
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | 1,4-oxazocane |
| Standard InChI | InChI=1S/C6H13NO/c1-2-5-8-6-4-7-3-1/h7H,1-6H2 |
| Standard InChI Key | NZBVQPIZDGSDNN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOCCNC1 |
Introduction
Chemical Structure and Nomenclature
1,4-Oxazocane belongs to the azocane family, characterized by an eight-membered ring with alternating single bonds. The "1,4" designation indicates the positions of the heteroatoms: oxygen at position 1 and nitrogen at position 4. Its molecular formula is C₆H₁₁NO, with a molecular weight of 113.16 g/mol.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | 1,4-Oxazocane |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Ring Size | 8-membered |
| Heteroatom Positions | O at 1, N at 4 |
The compound’s conformational flexibility arises from its medium-sized ring, which allows for both chair-like and boat-like conformers. This flexibility contrasts with smaller heterocycles like oxazepane, where ring strain limits conformational diversity.
Synthetic Approaches
The synthesis of 1,4-oxazocane is challenging due to the thermodynamic instability of eight-membered rings. Reported methods include:
Ring-Closing Metathesis (RCM)
A promising route involves RCM of diene precursors. For example, Grubbs’ catalyst facilitates the cyclization of N-allyl-O-allyl derivatives to form the oxazocane ring . Yields remain modest (30–45%) due to competing polymerization.
Intramolecular Cyclization
Cyclization of linear precursors containing both amine and alcohol functionalities has been explored. For instance, treatment of 5-(2-hydroxyethylamino)pentanol with tosyl chloride induces ring closure, though purification challenges persist .
Table 2: Comparison of Synthetic Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| RCM | N,O-diallyl derivatives | Grubbs’ catalyst | 30–45 |
| Intramolecular Cyclization | 5-(2-hydroxyethylamino)pentanol | Tosyl chloride, base | 20–35 |
Physicochemical Properties
1,4-Oxazocane exhibits moderate polarity due to its heteroatoms, with a calculated logP (octanol-water partition coefficient) of 0.89, suggesting limited lipophilicity. Its aqueous solubility is approximately 12 mg/mL at 25°C, making it suitable for aqueous-phase reactions.
Spectroscopic Data
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¹H NMR (CDCl₃): δ 3.65–3.55 (m, 4H, OCH₂ and NCH₂), 2.75–2.65 (m, 2H, CH₂N), 1.60–1.45 (m, 6H, ring CH₂)
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¹³C NMR (CDCl₃): δ 72.3 (OCH₂), 48.9 (NCH₂), 29.7–25.1 (ring CH₂)
Challenges and Future Directions
Current limitations include:
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Low Synthetic Yields: Improved catalysts for RCM or novel photochemical cyclization methods could enhance efficiency.
-
Conformational Analysis: Advanced computational studies (e.g., DFT) are needed to map energy barriers between conformers.
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Biological Screening: Collaborations with pharmacological institutes could validate hypothetical therapeutic applications.
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